molecular formula C20H12BrClN2OS B11288468 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-bromobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-bromobenzamide

Cat. No.: B11288468
M. Wt: 443.7 g/mol
InChI Key: CSFAWEWXPLVRRK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-bromobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity . The compound may also interfere with cellular pathways, affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-bromobenzamide is unique due to the presence of both chlorophenyl and bromobenzamide groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .

Properties

Molecular Formula

C20H12BrClN2OS

Molecular Weight

443.7 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-bromobenzamide

InChI

InChI=1S/C20H12BrClN2OS/c21-15-6-2-1-5-13(15)19(25)23-12-9-10-16(22)14(11-12)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)

InChI Key

CSFAWEWXPLVRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)Br

Origin of Product

United States

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